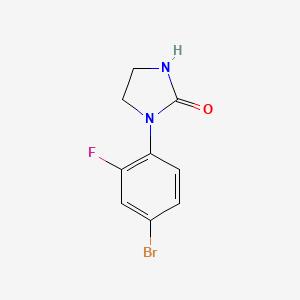

2-Imidazolidinone, 1-(4-bromo-2-fluorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

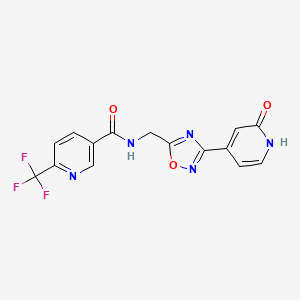

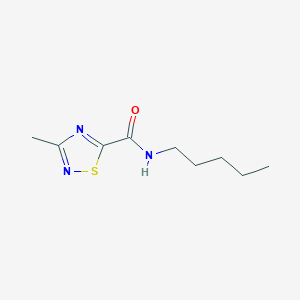

The compound 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. This particular derivative is characterized by the presence of a 4-bromo-2-fluorophenyl group attached to the imidazolidinone ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related heterocyclic compounds, which can be used to infer properties and potential synthetic routes for 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of isocyanides, amines, and catalysis by transition metals such as copper(I) iodide. For example, o-bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford substituted benzimidazoles . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a related imidazole derivative was confirmed by X-ray diffraction, and its stability and charge transfer were analyzed using frontier molecular orbital calculations . These techniques could be employed to determine the molecular structure of 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone and to understand its electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can vary widely depending on their specific functional groups and molecular structure. For example, imidazo[2,1-b]thiazole derivatives have been shown to possess antimicrobial activities, which were assessed using the microbroth dilution technique . The reactivity of 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone could be explored in a similar manner, potentially leading to the discovery of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the presence of substituents on the heterocyclic ring. For example, the melting point and solubility of a compound can be affected by the presence of bromo and fluoro substituents . The properties of 1-(4-bromo-2-fluorophenyl)-2-imidazolidinone would need to be determined experimentally to facilitate its use in further applications.

Scientific Research Applications

Synthesis and Biological Activities

- Antibacterial and Antifungal Derivatives : A study detailed the synthesis of new imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. The research found significant activities among the synthesized compounds, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).

- Anticancer Activity : Research on the synthesis of imidazolyl acetic acid derivatives showed that some compounds exhibited maximum anti-inflammatory activity and inhibited writhing in mice, indicating their potential as analgesic and anti-inflammatory agents, which could be explored for anticancer applications (Khalifa & Abdelbaky, 2008).

- Antiviral Agents : Another study described the synthesis of substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, demonstrating selective activity against the hepatitis C virus, signifying the importance of these derivatives in antiviral drug development (Puerstinger et al., 2007).

Organic Synthesis

- Catalytic Synthesis of Imidazolidin-2-ones : The catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones has been explored, with a focus on sustainable and efficient protocols. This research underlines the significance of these compounds in pharmaceuticals, natural products, and as intermediates in organic syntheses (Casnati et al., 2019).

Intermediate for Biologically Active Compounds

- Synthesis of Biologically Active Intermediates : Research on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds, highlights its utility in developing new pharmaceutical agents (Wang et al., 2016).

Mechanism of Action

and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .

The synthesis of imidazoles, which are key components to functional molecules used in a variety of everyday applications, has seen recent advances . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHRHLJJSVHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazolidinone, 1-(4-bromo-2-fluorophenyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)